2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene
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Overview
Description
2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C15H7BrF8. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is primarily used in research and development, particularly in the field of organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene typically involves the reaction of trifluoromethylbenzene derivatives with bromine and fluorine-containing reagents. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the coupling process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organoboron compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity to specific targets . The trifluoromethyl groups also contribute to the compound’s lipophilicity, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar compounds to 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene include:
2-Bromo-5-fluorobenzotrifluoride: This compound shares similar structural features but lacks the additional fluorine atoms on the benzene ring.
4-(Trifluoromethyl)phenylboronic acid: This compound is used in similar coupling reactions but contains a boronic acid group instead of bromine.
The uniqueness of this compound lies in its combination of bromine, fluorine, and trifluoromethyl groups, which provide distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
2-[bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-1-fluoro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrF8/c16-13(9-5-7(14(19,20)21)1-3-11(9)17)10-6-8(15(22,23)24)2-4-12(10)18/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEJMSNKEJDREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(C2=C(C=CC(=C2)C(F)(F)F)F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrF8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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